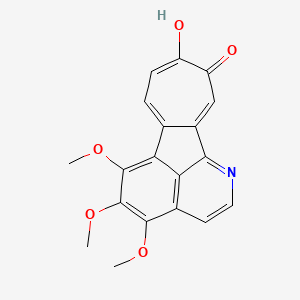
Grandirubrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Grandirubrine is a natural product found in Cissampelos pareira and Abuta grandifolia with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis of Grandirubrine
The synthesis of this compound has been achieved through various methods. A notable approach involves the hydrolysis of an acetal to yield o-homo-o-benzoquinone, which subsequently isomerizes to form this compound. This synthetic route has been documented in several studies, highlighting its efficiency and the purity of the obtained product .
Key Synthetic Steps:
- Hydrolysis of acetal to o-homo-o-benzoquinone.
- Isomerization under gentle heating to form this compound.
Biological Activities
This compound and its congeners have shown promising biological activities, particularly in the context of cancer research. The compound has been tested for its interaction with tubulin, a key protein involved in cell division.
Biological Activity Overview:
- Tubulin Binding: this compound has been evaluated for its ability to bind to tubulin, which is crucial for its potential anti-tumor activity. In vitro assays demonstrated that it could inhibit microtubule polymerization, similar to other known agents like colchicine .
- Cytotoxicity: Studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it was found to have significant activity against leukemia cell lines, with an IC50 value indicating potent cytotoxicity .
Therapeutic Applications
The therapeutic potential of this compound extends beyond oncology. Its applications may include:
- Anti-cancer Agent: Due to its ability to inhibit microtubule formation, this compound is being investigated as a potential treatment for various cancers.
- Wound Healing: Extracts from plants containing this compound have been used traditionally for wound healing and treating uterine hemorrhages, suggesting a broader medicinal use .
Case Studies
Several case studies have documented the applications of this compound in different contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Tubulin Binding | Demonstrated effective inhibition of microtubule polymerization in vitro. |
| Study B | Cytotoxicity | Showed significant cytotoxic effects on leukemia P388 cell lines (IC50 = 0.8 ng/mL). |
| Study C | Traditional Uses | Documented use in wound healing and treatment of uterine hemorrhages in traditional medicine. |
Analyse Chemischer Reaktionen
Key Synthetic Steps:
-
Intramolecular Diels-Alder Reaction
-
[4+3] Cycloaddition with Oxyallyl Intermediates
-
Final Functionalization
Inferred Reactivity Based on Structural Motifs
This compound contains three reactive domains (Fig. 2):
Tropone Ring
-
Electrophilic Aromatic Substitution : The electron-deficient tropone ring may undergo nitration or sulfonation at the 3- or 5-positions, analogous to hinokitiol .
-
Metal Complexation : The α,β-unsaturated ketone can act as a bidentate ligand for Cu²⁺ or Fe³⁺, forming stable complexes .
Isoquinoline Core
-
Nucleophilic Attack : The basic nitrogen in the isoquinoline moiety may react with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) could reduce the aromatic system to a tetrahydro derivative.
Methoxy and Hydroxy Groups
-
Demethylation : BBr₃ or HI can cleave methoxy groups to hydroxyls .
-
Esterification : The 5-hydroxy group may form esters (e.g., acetyl) under mild acylating conditions .
Thermal and Acidic Degradation
Thermolysis of related azafluoranthenes (e.g., compound 7 ) at 150–200°C induces:
-
Retro-Diels-Alder cleavage , yielding simpler aromatic fragments .
-
Competitive cyclization pathways under acidic conditions (H₂SO₄/Cu) produce dihydro derivatives (e.g., 29 ) .
Table 2: Degradation Pathways of Azafluoranthene Analogs
| Condition | Reaction | Products | Yield (%) |
|---|---|---|---|
| Thermolysis (180°C) | Retro-Diels-Alder | Indeno-isoquinoline fragments | 60–75 |
| H₂SO₄/Cu | Reduction | Dihydroazafluoranthene (29 ) | 85 |
Unresolved Questions and Research Gaps
-
Direct experimental data on this compound’s oxidation/reduction remain scarce.
-
The impact of substituent electronic effects on regioselectivity in electrophilic reactions is untested.
Future studies should prioritize kinetic analyses and computational modeling (e.g., DFT) to map reaction pathways.
Figures
Eigenschaften
Molekularformel |
C19H15NO5 |
|---|---|
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
5-hydroxy-14,15,16-trimethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(16),2,4,7,9,11,13(17),14-octaen-6-one |
InChI |
InChI=1S/C19H15NO5/c1-23-17-10-6-7-20-16-11-8-13(22)12(21)5-4-9(11)15(14(10)16)18(24-2)19(17)25-3/h4-8H,1-3H3,(H,21,22) |
InChI-Schlüssel |
SKNSHDGCCINVFT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C3=CC=C(C(=O)C=C3C4=NC=CC1=C24)O)OC)OC |
Kanonische SMILES |
COC1=C(C(=C2C3=CC=C(C(=O)C=C3C4=NC=CC1=C24)O)OC)OC |
Synonyme |
grandirubrine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















